Methyl 2-bromo-2-(4-bromophenyl)propanoate
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Overview
Description
Methyl 2-bromo-2-(4-bromophenyl)propanoate is an organic compound with the molecular formula C10H10Br2O2. It is a brominated ester that is used in various chemical reactions and research applications. The compound is known for its reactivity due to the presence of bromine atoms, which makes it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-2-(4-bromophenyl)propanoate can be synthesized through the bromination of methyl 2-(4-bromophenyl)propanoate. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-2-(4-bromophenyl)propanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding non-brominated ester.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Common reagents include sodium iodide (NaI) in acetone, which facilitates the substitution of bromine with iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the brominated ester.
Major Products Formed
Substitution: Formation of methyl 2-iodo-2-(4-iodophenyl)propanoate.
Reduction: Formation of methyl 2-(4-bromophenyl)propanoate.
Oxidation: Formation of 2-bromo-2-(4-bromophenyl)propanoic acid.
Scientific Research Applications
Methyl 2-bromo-2-(4-bromophenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving brominated compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-bromo-2-(4-bromophenyl)propanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atoms make the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-bromophenyl)-2-methylpropanoate
- Methyl 2-(4-bromomethylphenyl)propanoate
- Methyl 2-bromo-3-(4-bromophenyl)propanoate
Uniqueness
Methyl 2-bromo-2-(4-bromophenyl)propanoate is unique due to its specific bromination pattern, which imparts distinct reactivity and properties compared to other similar compounds. Its dual bromine substitution makes it particularly useful in selective organic synthesis and research applications.
Properties
Molecular Formula |
C10H10Br2O2 |
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Molecular Weight |
321.99 g/mol |
IUPAC Name |
methyl 2-bromo-2-(4-bromophenyl)propanoate |
InChI |
InChI=1S/C10H10Br2O2/c1-10(12,9(13)14-2)7-3-5-8(11)6-4-7/h3-6H,1-2H3 |
InChI Key |
DIOWLHGFZXRYKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)(C(=O)OC)Br |
Origin of Product |
United States |
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